molecular formula C9H11ClN2O B13243945 3-Amino-3-(2-chlorophenyl)propanamide

3-Amino-3-(2-chlorophenyl)propanamide

Cat. No.: B13243945
M. Wt: 198.65 g/mol
InChI Key: RWVNRQBSMDEPHE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H11ClN2O It is characterized by the presence of an amino group, a chlorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chlorophenyl)propanamide typically involves the reaction of 2-chlorobenzaldehyde with nitromethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced to 2-chloro-β-phenylethylamine, which is subsequently acylated with acrylamide to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chlorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-(2-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propanamide
  • 3-Amino-3-(2-bromophenyl)propanamide
  • 3-Amino-3-(2-fluorophenyl)propanamide

Uniqueness

3-Amino-3-(2-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-amino-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

RWVNRQBSMDEPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl

Origin of Product

United States

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